molecular formula C37H38N8O7S2 B12421223 Colibactin

Colibactin

カタログ番号: B12421223
分子量: 770.9 g/mol
InChIキー: ZWKHDAZPVITMAI-ROUUACIJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類: コリバクチンは、以下を含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件: コリバクチンの生合成には、以下を含む特定の補因子と条件が必要です。

主要な生成物: コリバクチン生合成の主要な生成物は、成熟したコリバクチン分子であり、DNA架橋を形成することによって遺伝毒性活性を示します .

4. 科学研究への応用

コリバクチンは、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Biosynthesis and Structural Insights

Colibactin's biosynthesis is complex and involves nonribosomal peptide synthetases and polyketide synthases. Research has shown that the instability of this compound complicates traditional isolation methods, necessitating advanced techniques such as bioinformatics and metabolomics to elucidate its structure and function . Understanding the biosynthetic pathways not only provides insights into this compound's role in microbial ecology but also informs potential strategies for drug development.

Genotoxicity and Cancer Research

This compound is implicated in the etiology of colorectal cancer through its ability to induce DNA damage in host cells. Studies have demonstrated that exposure to this compound leads to cellular responses indicative of genotoxic stress, including cell cycle arrest and DNA adduct formation . This has prompted research into inhibitors that can selectively block this compound production, thereby allowing for more precise studies on its role in carcinogenesis .

Case Study: Inhibition of this compound Production

A series of boronic acid-based inhibitors have been developed that target the this compound-activating peptidase ClbP. These inhibitors effectively prevent this compound production in pks positive E. coli strains and mitigate its genotoxic effects on mammalian cells . This approach not only aids in understanding this compound's mechanisms but also opens avenues for therapeutic interventions against colorectal cancer.

Microbiome Interactions

This compound's role extends beyond direct genotoxicity; it also influences gut microbiome dynamics. The presence of pks positive E. coli can alter microbial community structures, potentially leading to dysbiosis associated with inflammatory bowel diseases and colorectal cancer . Investigating these interactions can provide insights into how microbial metabolites like this compound contribute to health and disease.

Therapeutic Potential

The modulation of this compound production presents a promising strategy for therapeutic intervention. By inhibiting its synthesis, researchers aim to reduce the risk of colorectal cancer associated with pks positive strains of E. coli. Moreover, understanding this compound's cellular targets may lead to the development of diagnostic biomarkers or novel treatments for cancer .

Research Tools and Methodologies

Recent advancements have introduced innovative methodologies for studying this compound's effects within complex microbial communities. The use of selective inhibitors allows researchers to dissect the timing and duration of this compound exposure, enhancing our understanding of its role in tumorigenesis and inflammation .

Summary Table: Key Applications of this compound

Application AreaDescriptionKey Findings/Tools
BiosynthesisUnderstanding the production pathways of this compoundBioinformatics, metabolomics
GenotoxicityInvestigating DNA damage mechanisms related to this compoundInhibitors targeting ClbP
Microbiome InteractionsExploring how this compound affects gut microbiota dynamicsStudies linking dysbiosis with colorectal cancer
Therapeutic PotentialDeveloping strategies to inhibit this compound synthesis for cancer preventionTargeted small molecule inhibitors

類似化合物との比較

生物活性

Colibactin is a secondary metabolite produced by certain strains of Escherichia coli (E. coli), particularly those harboring the polyketide synthase (pks) gene cluster. This compound has garnered significant attention due to its potential role in promoting carcinogenesis, particularly in the context of colorectal cancer. Understanding the biological activity of this compound involves examining its biosynthesis, mechanisms of action, and effects on host cells.

Biosynthesis of this compound

This compound is synthesized through a complex biochemical pathway involving multiple enzymes encoded by the clb gene cluster. Key components of this pathway include:

  • Polyketide Synthases (PKS) : These enzymes catalyze the assembly of this compound from simple precursors.
  • Non-Ribosomal Peptide Synthetases (NRPS) : These play a crucial role in modifying the this compound structure during biosynthesis.
  • ClbP Peptidase : This enzyme activates this compound by cleaving it into its active form.

Recent studies have elucidated that the biosynthesis of this compound requires specific environmental conditions and cellular interactions, particularly between pks+ E. coli and host epithelial cells .

This compound exerts its biological effects primarily through DNA damage in host cells, which can lead to genotoxicity and potentially tumorigenesis. The mechanisms include:

  • DNA Cross-Linking : this compound induces interstrand cross-links (ICLs) in DNA, which obstruct replication and transcription processes. This activation triggers cellular stress responses, including ATR signaling pathways .
  • Cell Cycle Arrest : Exposure to this compound has been shown to halt the cell cycle before mitosis, leading to apoptosis if DNA repair mechanisms fail .
  • Prophage Induction : this compound can also induce lytic development in bacteria containing prophages, influencing microbial community dynamics .

Biological Activity and Effects on Host Cells

This compound's interaction with host cells has been extensively studied, revealing several critical findings:

  • Induction of DNA Damage : In vitro studies demonstrated that this compound-producing E. coli strains could cleave double-stranded DNA in human colon epithelial cells, leading to increased mutation rates and potential oncogenic transformations .
  • Inflammatory Responses : The presence of this compound can activate inflammatory pathways, contributing to a tumor-promoting microenvironment in the gut .
  • Impact on Gut Microbiota : this compound influences the composition and behavior of gut microbiota, which may further modulate cancer risk through various mechanisms including immune modulation .

Case Study 1: this compound and Colorectal Cancer

A study conducted on patients with colorectal cancer found that those harboring pks+ E. coli strains had significantly higher levels of this compound-related DNA damage markers compared to controls. This suggests a direct correlation between this compound production and increased cancer risk.

Case Study 2: Animal Models

In murine models, administration of pks+ E. coli led to the development of tumors in the colon after a prolonged period. The tumors exhibited high levels of DNA damage consistent with this compound exposure, confirming its role as a potential carcinogen .

Data Summary

FeatureDescription
Compound This compound
Produced by pks+ E. coli
Mechanism Induces DNA cross-links; activates ATR signaling; causes cell cycle arrest
Biological Effects Genotoxicity; promotes inflammation; alters gut microbiota
Associated Risks Increased risk for colorectal cancer

特性

分子式

C37H38N8O7S2

分子量

770.9 g/mol

IUPAC名

2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-N-[[4-[2-[4-[2-[[2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetyl]amino]acetyl]-1,3-thiazol-2-yl]-2-oxoacetyl]-1,3-thiazol-2-yl]methyl]acetamide

InChI

InChI=1S/C37H38N8O7S2/c1-17-3-5-21(40-17)29-19(36(7-8-36)44-33(29)51)11-26(47)38-13-25(46)23-15-54-35(43-23)32(50)31(49)24-16-53-28(42-24)14-39-27(48)12-20-30(22-6-4-18(2)41-22)34(52)45-37(20)9-10-37/h15-18H,3-14H2,1-2H3,(H,38,47)(H,39,48)(H,44,51)(H,45,52)/t17-,18-/m0/s1

InChIキー

ZWKHDAZPVITMAI-ROUUACIJSA-N

異性体SMILES

C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=N[C@H](CC8)C

正規SMILES

CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=NC(CC8)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。